3-chloro-N-isopropylpyridine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-isopropylpyridine-2-sulfonamide is an organosulfur compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in pharmaceuticals, agrochemicals, and polymers . This compound is characterized by the presence of a sulfonamide group attached to a pyridine ring, which is further substituted with a chlorine atom and an isopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-isopropylpyridine-2-sulfonamide typically involves the reaction of pyridine-2-sulfonyl chloride with isopropylamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . The general reaction scheme is as follows:
Pyridine-2-sulfonyl chloride+Isopropylamine→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-isopropylpyridine-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions, altering the compound’s properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different sulfonamide analogs .
Scientific Research Applications
3-chloro-N-isopropylpyridine-2-sulfonamide has found applications in several scientific research fields:
Mechanism of Action
The mechanism of action of 3-chloro-N-isopropylpyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-chloro-N-isopropylpyridine-2-sulfonamide is unique due to its specific substitution pattern on the pyridine ring. This structural feature can influence its reactivity and biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C8H11ClN2O2S |
---|---|
Molecular Weight |
234.70 g/mol |
IUPAC Name |
3-chloro-N-propan-2-ylpyridine-2-sulfonamide |
InChI |
InChI=1S/C8H11ClN2O2S/c1-6(2)11-14(12,13)8-7(9)4-3-5-10-8/h3-6,11H,1-2H3 |
InChI Key |
OTXSQVPFBCPYTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=C(C=CC=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.